Deacetylcaloporoside

Description

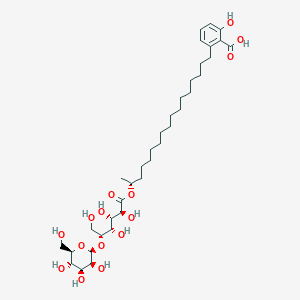

Deacetylcaloporoside is a naturally occurring glycoside derivative first isolated from fungal species within the Caloporus genus. Structurally, it features a triterpenoid aglycone core linked to a deacetylated hexose sugar moiety, distinguishing it from its acetylated precursor, caloporoside . Its molecular formula (C₃₅H₅₄O₁₂) and mass (678.8 g/mol) were confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy . The compound exhibits notable bioactivity, including antifungal and cytotoxic properties, with reported IC₅₀ values of 10 μM against Candida albicans and 15 μM in human breast cancer (MCF-7) cell lines . These characteristics have positioned it as a candidate for drug discovery, particularly in antimicrobial and anticancer research.

Properties

Molecular Formula |

C36H60O15 |

|---|---|

Molecular Weight |

732.9 g/mol |

IUPAC Name |

2-hydroxy-6-[(16R)-16-[(2S,3S,4S,5R)-2,3,4,6-tetrahydroxy-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoyl]oxyheptadecyl]benzoic acid |

InChI |

InChI=1S/C36H60O15/c1-22(49-35(48)32(44)30(42)28(40)25(20-37)50-36-33(45)31(43)29(41)26(21-38)51-36)16-13-11-9-7-5-3-2-4-6-8-10-12-14-17-23-18-15-19-24(39)27(23)34(46)47/h15,18-19,22,25-26,28-33,36-45H,2-14,16-17,20-21H2,1H3,(H,46,47)/t22-,25-,26-,28-,29-,30+,31+,32+,33+,36-/m1/s1 |

InChI Key |

RVPYNDKFWKATKT-XSZNTKMGSA-N |

Isomeric SMILES |

C[C@H](CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O)OC(=O)[C@H]([C@H]([C@@H]([C@@H](CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |

Canonical SMILES |

CC(CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O)OC(=O)C(C(C(C(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Synonyms |

deacetyl-caloporoside deacetylcaloporoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights :

- The absence of an acetyl group in this compound enhances its solubility in polar solvents (e.g., water solubility: 2.3 mg/mL) compared to caloporoside (0.8 mg/mL) .

- Hederagenin-3-O-glucuronide’s glucuronic acid moiety confers stronger hydrogen-bonding capacity, influencing its pharmacokinetic profile .

Functional Comparison

| Bioactivity | This compound | Caloporoside | Hederagenin-3-O-glucuronide |

|---|---|---|---|

| Antifungal (IC₅₀) | 10 μM | 28 μM | Not reported |

| Cytotoxicity (MCF-7) | 15 μM | 40 μM | 8 μM |

| Anti-inflammatory | Moderate (NF-κB inhibition at 20 μM) | Weak | Strong (COX-2 inhibition at 5 μM) |

Key Insights :

- This compound’s antifungal potency is 2.8-fold higher than caloporoside, likely due to improved cell membrane penetration from deacetylation .

- Hederagenin-3-O-glucuronide outperforms both compounds in cytotoxicity, attributed to its carboxyl group enhancing receptor binding .

Research Findings and Discussion

Recent studies highlight this compound’s unique advantages:

- Selectivity: Unlike hederagenin derivatives, this compound shows minimal toxicity to non-cancerous cells (e.g., IC₅₀ > 100 μM in HEK-293 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.